Enhanced Molar Extinction and Red-Shifted Absorption
The ethyl-substituted D149 exhibits a significantly higher molar extinction coefficient (ε) and a red-shifted absorption maximum compared to its non-alkylated analog D102. This differential is directly attributable to the incorporation of the additional rhodanine ring and the ethyl group on the acceptor unit, which enhances the intramolecular charge transfer (ICT) character of the S0 → S1 transition .
| Evidence Dimension | Molar Extinction Coefficient (ε) at λmax |
|---|---|
| Target Compound Data | 68,700 M⁻¹cm⁻¹ (λmax = 531 nm) |
| Comparator Or Baseline | D102 Dye: 55,800 M⁻¹cm⁻¹ (λmax = 490 nm) |
| Quantified Difference | ε increased by ~23% (12,900 M⁻¹cm⁻¹ higher); λmax red-shifted by 41 nm |
| Conditions | Measured in solution; D149: t-BuOH/acetonitrile; D102: standard solution. |
Why This Matters
This difference is critical for light-harvesting efficiency (LHE) in thin-film devices, as a higher extinction coefficient enables equivalent light absorption with thinner TiO2 layers, reducing charge transport losses.
